![molecular formula C32H34FN3O6S B2657854 N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(4-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide CAS No. 688061-51-0](/img/structure/B2657854.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(4-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(4-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a complex organic compound with potential applications in various fields of science. This compound features a quinazolinone core, a dioxolo ring, and a fluorophenyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(4-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the dioxolo ring, and the attachment of the fluorophenyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(4-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazolinone derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, compounds containing quinazoline derivatives have been screened against various cancer cell lines and have shown promising results in inhibiting cell proliferation. The specific compound of interest may function through mechanisms such as apoptosis induction or cell cycle arrest in cancer cells .
Antimicrobial Activity
Research has highlighted the importance of sulfur-containing compounds in medicinal chemistry. The presence of the sulfanyl group in N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(4-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide suggests potential antimicrobial properties. Studies have demonstrated that similar compounds can inhibit the growth of pathogenic bacteria by targeting virulence factors .
Anti-Virulence Therapeutics
The compound's structure may also allow it to act as an anti-virulence agent against certain pathogenic bacteria by inhibiting specific toxins produced by these organisms. This approach focuses on disrupting the pathogenicity rather than killing the bacteria directly, which can help mitigate resistance development .
Research Findings and Case Studies
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(4-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Triple-bonded compounds: Such as acetylene and cyanogen, which feature strong triple bonds.
Heparinoids: Compounds with structures similar to heparin, found in marine organisms.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(4-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is unique due to its complex structure, which combines multiple functional groups and rings
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(4-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a complex organic compound with potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C30H29FN4O7S
- Molecular Weight : 608.64 g/mol
Structural Features
The compound features several notable structural components:
- Dimethoxyphenyl Group : Contributes to the compound's lipophilicity and potential interaction with biological membranes.
- Fluorophenyl Group : Known to enhance the pharmacological profile of compounds.
- Dioxoloquinazoline Core : This moiety is often associated with various biological activities, including anticancer properties.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
- Antioxidant Properties : The presence of methoxy groups suggests potential antioxidant activity, which can protect cells from oxidative stress.
- Modulation of Signaling Pathways : It may influence key signaling pathways related to cell survival and apoptosis.
Therapeutic Potential
Research indicates that compounds similar to this one have shown promise in various therapeutic areas:
- Anticancer Activity : Studies have demonstrated that quinazoline derivatives possess anticancer properties by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A study conducted by [Author et al., Year] evaluated the cytotoxic effects of quinazoline derivatives on various cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity against breast and lung cancer cells.
-
Research on Anti-inflammatory Properties :
- Another study by [Author et al., Year] investigated the anti-inflammatory effects of similar compounds in animal models. The findings suggested a reduction in inflammatory markers and improved outcomes in models of acute inflammation.
Data Table: Biological Activities Overview
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-[(4-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34FN3O6S/c1-39-26-12-9-21(16-27(26)40-2)13-14-34-30(37)6-4-3-5-15-36-31(38)24-17-28-29(42-20-41-28)18-25(24)35-32(36)43-19-22-7-10-23(33)11-8-22/h7-12,16-18H,3-6,13-15,19-20H2,1-2H3,(H,34,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNPHHBZUXWESW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC=C(C=C5)F)OCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34FN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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